molecular formula C5H7ClN2O2 B3053992 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride CAS No. 57451-84-0

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B3053992
CAS No.: 57451-84-0
M. Wt: 162.57 g/mol
InChI Key: OIOGFDPKEOSFCZ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2-oxoimidazolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3-Methyl-2-oxoimidazolidine+SOCl23-Methyl-2-oxoimidazolidine-1-carbonyl chloride+SO2+HCl\text{3-Methyl-2-oxoimidazolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-2-oxoimidazolidine+SOCl2​→3-Methyl-2-oxoimidazolidine-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Methyl-2-oxoimidazolidine and hydrochloric acid.

    Condensation Reactions: It can react with other compounds to form larger molecules, often used in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis.

    Catalysts: In some reactions, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Oxoimidazolidine-1-carbonyl chloride: Lacks the methyl group at the 3-position.

    3-Methyl-2-oxoimidazolidine-1-carboxylic acid: Contains a carboxylic acid group instead of an acyl chloride group.

    1,3-Dimethyl-2-oxoimidazolidine-1-carbonyl chloride: Contains an additional methyl group at the 1-position.

Uniqueness

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of both the acyl chloride group and the methyl group at the 3-position. This combination imparts specific reactivity and properties that make it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-methyl-2-oxoimidazolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c1-7-2-3-8(4(6)9)5(7)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGFDPKEOSFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608695
Record name 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57451-84-0
Record name 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-oxo-1-imidazolidinecarbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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